N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a propyl-substituted triazoloquinoxaline core linked to an acetamide group bearing a 5-chloro-2-methylphenyl moiety. The triazoloquinoxaline scaffold is structurally analogous to triazole-containing fungicides (e.g., metconazole, triticonazole) but features distinct substituents that may modulate its physicochemical and biological properties . The 5-chloro-2-methylphenyl group introduces steric and electronic effects, while the propyl chain on the triazolo ring may enhance lipophilicity compared to methyl-substituted analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)12-19(28)23-15-11-14(22)10-9-13(15)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKGEKCNAVBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring system.
Introduction of the acetamide group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like chlorinating agents and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Hypothesized Impact of Substituent Differences:
- Alkyl chain length : The propyl group in the target compound likely increases lipophilicity (logP), enhancing membrane permeability compared to the methyl analog .
Broader Class Comparison: Triazole Derivatives
Triazole-containing compounds such as metconazole and triticonazole (from ) are fungicides inhibiting ergosterol biosynthesis. While structurally distinct from the target compound, they highlight the importance of triazole rings in agrochemical activity. Key differences include:
- Core structure: Metconazole/triticonazole feature cyclopentanol-triazole systems, whereas the target compound has a fused triazoloquinoxaline core.
- Substituents : The acetamide linkage in the target compound may confer unique target specificity compared to the alkyl chains in classical triazole fungicides .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazoloquinoxaline vs. Triazole Activity: The fused quinoxaline system in the target compound may enable π-π stacking interactions with biological targets, differing from the sterol-binding mechanism of classical triazoles .
- Substituent Effects: Propyl vs. Methyl: Propyl substitution could improve metabolic stability and bioavailability due to reduced oxidative susceptibility compared to shorter alkyl chains .
- Agrochemical Potential: While the target compound’s exact activity is unconfirmed, its structural similarity to triazole fungicides suggests possible antifungal or herbicidal applications.
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